molecular formula C10H14O2 B13071369 1-Oxospiro[4.4]nonane-2-carbaldehyde

1-Oxospiro[4.4]nonane-2-carbaldehyde

Cat. No.: B13071369
M. Wt: 166.22 g/mol
InChI Key: UMMUMABKZHFBOR-UHFFFAOYSA-N
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Description

1-Oxospiro[4.4]nonane-2-carbaldehyde is a spirocyclic compound with the molecular formula C₁₀H₁₄O₂. This compound is characterized by a unique spiro structure, where a nonane ring is fused with a carbaldehyde group. It is primarily used in research settings and has various applications in organic synthesis and material science .

Preparation Methods

The synthesis of 1-Oxospiro[4.4]nonane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable nonane derivative with an aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spirocyclic structure . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .

Chemical Reactions Analysis

1-Oxospiro[4.4]nonane-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxospiro[4.4]nonane-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxospiro[4.4]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

1-Oxospiro[4.4]nonane-2-carbaldehyde can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the aldehyde group, which allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-oxospiro[4.4]nonane-3-carbaldehyde

InChI

InChI=1S/C10H14O2/c11-7-8-3-6-10(9(8)12)4-1-2-5-10/h7-8H,1-6H2

InChI Key

UMMUMABKZHFBOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(C2=O)C=O

Origin of Product

United States

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